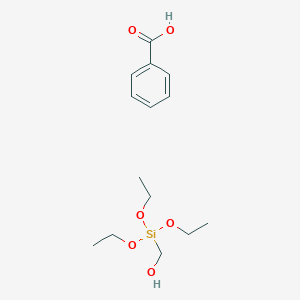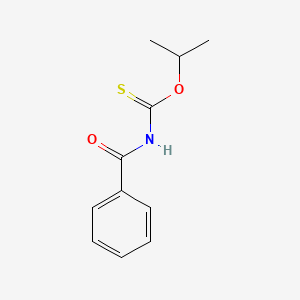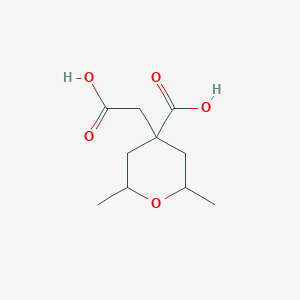
4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid is a chemical compound with a unique structure that includes a carboxymethyl group and two methyl groups attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyloxane with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is typically carried out in the presence of a strong base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxymethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxane ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid involves its interaction with various molecular targets. The carboxymethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The oxane ring structure provides stability and rigidity, which can be crucial for its function in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carboxymethyl cellulose: A derivative of cellulose with similar carboxymethyl groups.
Carboxymethyl chitosan: A derivative of chitosan with carboxymethyl groups.
Uniqueness
4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid is unique due to its specific oxane ring structure and the presence of two methyl groups, which differentiate it from other carboxymethyl derivatives. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
13335-38-1 |
|---|---|
Molekularformel |
C10H16O5 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
4-(carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O5/c1-6-3-10(9(13)14,5-8(11)12)4-7(2)15-6/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
NRMOEYZJVUBLMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(O1)C)(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)

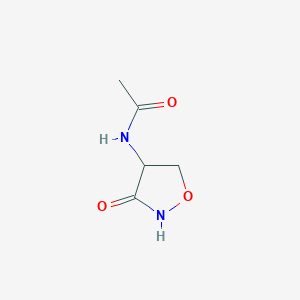
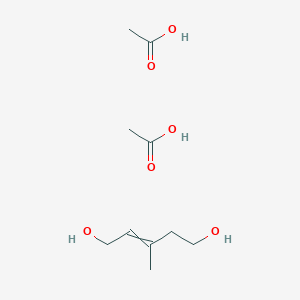
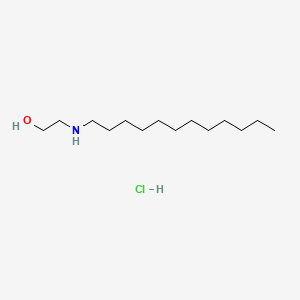
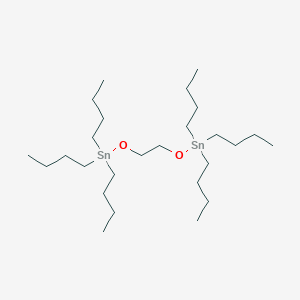

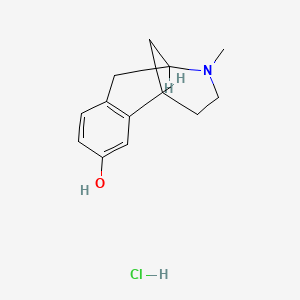

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
